Hydrochloride Salt Form Confers Aqueous Solubility Advantage Over Free Base for Biological Assays
The hydrochloride salt of N-Methyl-1H-indazol-6-amine (C8H10ClN3, MW 183.64 g/mol) demonstrates enhanced aqueous solubility compared to its free base form (C8H9N3, MW 147.18 g/mol), which is critical for reproducible biological testing and formulation. While the free base exhibits calculated LogP of 2.2 (XLogP3) indicating significant hydrophobicity [1], the hydrochloride salt is characterized as soluble in water . This solubility differential is essential for achieving consistent compound concentrations in aqueous buffer systems used in enzyme inhibition and cell-based assays, thereby reducing data variability attributed to precipitation or non-specific binding.
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | Soluble in water (qualitative vendor specification) |
| Comparator Or Baseline | Free base (C8H9N3, CAS 1086392-14-4): XLogP3 = 2.2; no quantitative aqueous solubility data reported |
| Quantified Difference | Qualitative improvement from hydrophobic (LogP >2) to water-soluble salt form |
| Conditions | Vendor-specified solubility in water; LogP calculated via PubChem XLogP3 algorithm [1] |
Why This Matters
Aqueous solubility is a prerequisite for reliable dose-response curves in biochemical and cell-based assays; procurement of the hydrochloride salt ensures experimental reproducibility without additional solubilization steps.
- [1] PubChem. N-methyl-1H-indazol-6-amine. CID 4778404. Computed Properties: XLogP3 = 2.2. Accessed via Kuujia CAS 1086392-14-4 page. View Source
